molecular formula C8H16Cl2N4O B2549543 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1797807-85-2

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B2549543
CAS No.: 1797807-85-2
M. Wt: 255.14
InChI Key: DXNVYOVLJDYARS-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds with 1,2,4-oxadiazole and piperazine derivatives have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole derivatives, showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against a mouse tumor model. These compounds showed significant reductions in tumor volume and cell number, along with the suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Synthesis and Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities, finding moderate activity in these areas (Sanjeevarayappa et al., 2015).

Antidepressant and Anxiolytic Activities

Kumar et al. (2017) designed and synthesized a series of compounds based on the 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl-4-methyl piperazine structure, finding some of these compounds displayed significant antidepressant and anxiolytic activities (Kumar et al., 2017).

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazoles can also vary depending on the specific compound. Some compounds may be classified as Acute Tox. 4 Oral - Eye Dam. 1 , while others may be classified as Acute Tox. 3 Oral .

Future Directions

1,2,4-Oxadiazoles are an important class of compounds in the field of organic synthesis, and there is a continuously increasing number of publications related to their application . Future research may focus on developing new synthetic methods for these compounds and exploring their potential applications in various fields .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert its effects by inhibiting the growth of or destroying infectious agents.

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been reported to show significant acetylcholinesterase inhibitory activity . This suggests that 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride may interact with enzymes such as acetylcholinesterase and potentially other proteins and biomolecules.

Molecular Mechanism

Oxadiazole derivatives have been reported to inhibit acetylcholinesterase , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression.

Properties

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVYOVLJDYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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